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Compound Name: Vupanorsen

Cat. No.: B611788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the reasons behind the

discontinuation of the Vupanorsen clinical trial program. The information is presented in a

question-and-answer format to directly address potential queries from the scientific community.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Vupanorsen clinical

development program?

The Vupanorsen clinical development program was discontinued by Pfizer and Ionis

Pharmaceuticals due to a combination of insufficient efficacy and safety concerns observed in

the Phase 2b TRANSLATE-TIMI 70 trial.[1][2] While the study met its primary endpoint of

statistically significant reductions in non-high-density lipoprotein cholesterol (non-HDL-C) and

triglycerides (TG), the magnitude of these reductions was not deemed sufficient to support the

continuation of the program for cardiovascular risk reduction or severe hypertriglyceridemia.[2]

[3]

Q2: What were the specific safety concerns that led to the trial's discontinuation?

The primary safety concerns were dose-dependent increases in liver fat (hepatic steatosis) and

elevations in the liver enzymes alanine aminotransferase (ALT) and aspartate
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aminotransferase (AST).[4][5] These findings raised concerns about the long-term safety of the

drug, particularly at the higher doses required to achieve clinically meaningful lipid lowering.

Troubleshooting Guide for Experimental Data
Interpretation
This section addresses potential questions researchers might have when analyzing the

Vupanorsen trial data.

Q3: How should the efficacy data from the TRANSLATE-TIMI 70 trial be interpreted in the

context of its discontinuation?

While Vupanorsen demonstrated statistically significant reductions in non-HDL-C and

triglycerides across all tested doses, the clinical significance of these reductions was

considered modest.[2] For a detailed comparison, the placebo-adjusted efficacy data for each

dose regimen is summarized in the table below. Researchers should note the lack of a clear

dose-response for non-HDL-C, which may have contributed to the decision to halt

development.

Q4: What is the significance of the observed elevations in liver enzymes and hepatic fat?

The dose-dependent increases in ALT, AST, and hepatic fat are significant safety signals.

Elevations in liver enzymes can indicate liver cell injury. The increase in hepatic fat fraction, as

measured by MRI-PDFF, suggests that Vupanorsen may promote the accumulation of fat in

the liver, a condition that can lead to more serious liver complications. The safety data from the

TRANSLATE-TIMI 70 trial is presented in the table below. The high incidence of liver enzyme

elevations at the highest dose was a major contributor to the discontinuation of the program.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase 2b

TRANSLATE-TIMI 70 trial.

Table 1: Efficacy of Vupanorsen in Reducing Lipid Levels (Placebo-Adjusted Least Squares

Mean Percent Change from Baseline at 24 Weeks)
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Dose Regimen Non-HDL-C Reduction (%) Triglyceride Reduction (%)

80 mg every 4 weeks -25.7 -46.9

120 mg every 4 weeks -24.4 -41.3

160 mg every 4 weeks -26.6 -50.0

60 mg every 2 weeks -22.0 -46.2

80 mg every 2 weeks -27.7 -50.9

120 mg every 2 weeks -26.3 -51.5

160 mg every 2 weeks -25.9 -56.8

Table 2: Key Safety Findings of Vupanorsen (Incidence at 24 Weeks)

Dose Regimen
Injection Site
Reactions (%)

ALT or AST >3x
ULN (%)

Increase in Hepatic
Fat Fraction
(Relative %)

Placebo 9.1 2.3 -1.0

80 mg every 4 weeks 13.0 4.3 +24.0

120 mg every 4 weeks 13.0 4.3 +35.0

160 mg every 4 weeks 20.0 8.9 +44.0

60 mg every 2 weeks 16.7 4.2 +38.0

80 mg every 2 weeks 22.2 11.1 +55.0

120 mg every 2 weeks 23.9 17.4 +66.0

160 mg every 2 weeks 33.3 44.4 +76.0

Experimental Protocols
Lipid Panel Analysis

Objective: To quantify the levels of various lipids and lipoproteins in patient plasma.
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Methodology: Blood samples were collected from patients after a period of fasting. Plasma

was separated by centrifugation. Total cholesterol, HDL-C, and triglycerides were measured

using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.

Non-HDL-C was calculated by subtracting HDL-C from total cholesterol.

Liver Function Tests (LFTs)

Objective: To assess liver health by measuring the levels of key liver enzymes.

Methodology: Serum levels of Alanine Aminotransferase (ALT) and Aspartate

Aminotransferase (AST) were measured using standardized enzymatic rate assays on an

automated clinical chemistry analyzer. Results were reported in international units per liter

(IU/L) and compared to the upper limit of normal (ULN).

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

Objective: To non-invasively quantify the amount of fat in the liver.

Methodology: Patients underwent MRI scans of the liver. A multi-echo gradient-echo

sequence was used to acquire images at multiple echo times. The resulting data was

processed to separate the signals from water and fat protons, allowing for the calculation of

the proton density fat fraction (PDFF) on a pixel-by-pixel basis. The mean PDFF across

multiple regions of interest within the liver was used to determine the average hepatic fat

fraction.
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Caption: Mechanism of action and adverse effects of Vupanorsen.
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Caption: Decision logic for Vupanorsen trial discontinuation.
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Caption: High-level experimental workflow of the TRANSLATE-TIMI 70 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

